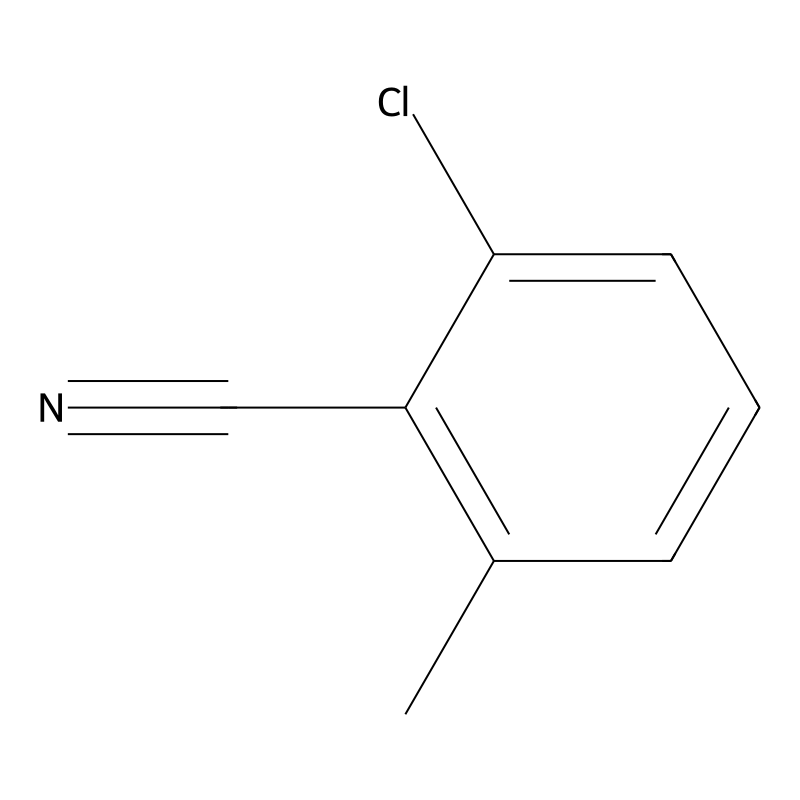

2-Chloro-6-methylbenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

The presence of a nitrile group (C≡N) and a chlorine atom (Cl) on the aromatic ring makes 2-Chloro-6-methylbenzonitrile a valuable intermediate for organic synthesis. The nitrile group can be readily converted into various functional groups, such as carboxylic acids, amines, or amides, through well-established chemical reactions. PubChem, National Institutes of Health: The chlorine atom can also participate in various substitution reactions, allowing for further modification of the molecule. This versatility makes 2-Chloro-6-methylbenzonitrile a potentially useful building block for synthesizing complex organic molecules.

2-Chloro-6-methylbenzonitrile is an aromatic compound characterized by the presence of a chlorine atom and a cyano group attached to a methyl-substituted benzene ring. Its chemical formula is C₈H₆ClN, and it has a molecular weight of 151.60 g/mol. The compound typically appears as a white to dark cream crystalline solid, with a melting point ranging from 79 to 83 °C and a boiling point of 143 °C at 38 mmHg . The compound is identified by its CAS number 6575-09-3 and EINECS number 229-499-5, indicating its registration in chemical databases.

Currently, there is no documented information regarding a specific mechanism of action for 2-chloro-6-methylbenzonitrile in biological systems.

- Potential Toxicity: Aromatic nitriles can exhibit toxicity upon ingestion, inhalation, or skin contact [].

- Flammability: Organic compounds are generally flammable, and 2-chloro-6-methylbenzonitrile is likely combustible.

- Reactivity: The nitrile group can react with strong acids or bases, releasing toxic fumes.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amine or ether derivatives.

- Electrophilic Aromatic Substitution: The methyl group on the benzene ring can direct electrophiles to the ortho and para positions, allowing for further functionalization.

- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to yield carboxylic acids.

The synthesis of 2-chloro-6-methylbenzonitrile can be achieved through several methods:

- Chlorination of 6-Methylbenzonitrile: This method involves treating 6-methylbenzonitrile with chlorine gas in the presence of a catalyst under controlled conditions.

- Nitration followed by Reduction: Starting from chlorinated benzene derivatives, nitration can introduce the cyano group, followed by reduction processes to yield the desired compound.

- Direct Halogenation: Utilizing halogenating agents in an electrophilic aromatic substitution reaction allows for the introduction of chlorine directly onto the aromatic ring .

2-Chloro-6-methylbenzonitrile finds utility in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Agricultural Chemicals: Its derivatives may be explored for use as pesticides or herbicides due to potential biological activity.

- Material Science: The compound may be utilized in the development of specialty polymers or as a building block for more complex organic molecules.

Interaction studies involving 2-chloro-6-methylbenzonitrile focus on its reactivity with biological systems and other chemical entities. Research indicates that halogenated compounds can interact with cellular targets, potentially influencing metabolic pathways or exhibiting toxic effects. Specific interaction studies are necessary to elucidate its role in biological systems and its environmental impact.

Several compounds share structural similarities with 2-chloro-6-methylbenzonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-methylbenzonitrile | Chlorine at position 2, methyl at position 4 | Exhibits different regioselectivity in reactions |

| 3-Chloro-6-methylbenzonitrile | Chlorine at position 3 | May show varied biological activity due to position |

| 2-Bromo-6-methylbenzonitrile | Bromine instead of chlorine | Potentially different reactivity patterns |

The uniqueness of 2-chloro-6-methylbenzonitrile lies in its specific substitution pattern, which influences its chemical reactivity and potential applications compared to other halogenated benzonitriles.

Conventional nitration-chlorination pathways represent the foundational approaches for synthesizing 2-chloro-6-methylbenzonitrile and related compounds through sequential aromatic substitution reactions. High temperature vapor phase chlorination has emerged as a particularly effective methodology, utilizing chlorine gas in direct reaction with benzonitrile substrates at temperatures ranging from 650 to 850 degrees Celsius [1]. This non-catalytic approach demonstrates remarkable efficiency, achieving contact times as brief as 1.4 to 2.6 seconds while maintaining high selectivity for polychlorinated products [1].

The mechanistic pathway involves the direct interaction of chlorine with the aromatic system under thermally activated conditions, where the absence of catalysts simplifies the purification process significantly [1]. Research has demonstrated that optimal chlorine to benzonitrile molar ratios of 15:1 or higher are essential for achieving maximum purity of chlorinated products, with yields reaching 73.5 to 96.1 percent depending on specific reaction parameters [1].

Liquid phase nitration followed by reduction represents an alternative conventional approach, operating at more moderate temperatures of 150 to 190 degrees Celsius [2]. This methodology employs phosphorus pentachloride in combination with alkanesulphonamides to facilitate the conversion of benzoic acid derivatives to their corresponding benzonitriles [2]. The reaction proceeds through an initial formation of methanesulphonyltrichlorophosphazene intermediate, which subsequently reacts with benzoyl chloride at temperatures exceeding 150 degrees Celsius to yield the desired benzonitrile products through elimination of methanesulphonyl chloride and phosphorus oxychloride [2].

| Method | Temperature (°C) | Pressure | Catalyst/Reagent | Yield (%) | Contact Time |

|---|---|---|---|---|---|

| High Temperature Vapor Phase Chlorination | 650-850 | Atmospheric | None (non-catalytic) | 94.9 (pentachlorobenzonitrile) | 1.4-2.6 seconds |

| Liquid Phase Nitration Followed by Reduction | 150-190 | Atmospheric | Phosphorus pentachloride + alkanesulphonamide | 91 (4-bromo-2-nitrobenzonitrile) | 24 hours |

| Benzonitrile Direct Chlorination | 720±6 | Atmospheric | Chlorine gas (15:1 molar ratio) | 73.5-96.1 | 3 seconds |

| Nitrobenzene Reduction-Diazotization-Chlorination | 0-5 (diazotization), 180-190 (final step) | Atmospheric | Sodium nitrite + hydrochloric acid, then chlorination | 80-95 | 2-4 hours |

The formation of benzonitrile through conventional pathways typically begins at approximately 150 degrees Celsius and proceeds at optimal rates around 180 degrees Celsius [2]. These elevated temperature requirements necessitate careful thermal management and specialized equipment capable of withstanding prolonged exposure to corrosive chlorinating agents [1].

Direct chlorination of benzonitrile under optimized conditions at 720 degrees Celsius with precisely controlled contact times of approximately 3 seconds has proven particularly effective for achieving high conversion rates [1]. The quantitative benzonitrile conversion observed under these conditions demonstrates the viability of this approach for industrial-scale synthesis applications [1].

Diazotization-Based Synthesis Optimization

Diazotization-based synthesis represents a highly versatile and widely employed methodology for the preparation of 2-chloro-6-methylbenzonitrile derivatives through sequential aromatic amine conversion processes. The fundamental approach involves the transformation of primary aromatic amines into diazonium salts, followed by nucleophilic substitution with cyanide sources to yield the target benzonitrile compounds [3] [4].

The diazotization mechanism proceeds through a well-characterized sequence beginning with the in-situ generation of nitrous acid from sodium nitrite and mineral acids, typically hydrochloric acid or sulfuric acid [3] [5]. The primary amine substrate undergoes protonation followed by nucleophilic attack on the nitrosonium ion, ultimately leading to the formation of the reactive diazonium intermediate [4] [6]. Critical temperature control at 0 to 5 degrees Celsius during this initial phase is essential for preventing decomposition of the thermally labile diazonium species [3] [5].

Optimization studies have demonstrated that 2-chloro-6-aminotoluene serves as an excellent starting material for the targeted synthesis, with diazotization conducted using 30 percent hydrochloric acid and sodium nitrite at temperatures maintained between 0 and 10 degrees Celsius [7]. The subsequent cyanation step employs copper cyanide at elevated temperatures ranging from 120 to 150 degrees Celsius, achieving yields of 94 percent with reaction times of approximately 2 hours for diazotization followed by 4 hours for cyanation [7].

The Sandmeyer reaction mechanism facilitates the conversion of diazonium salts to benzonitriles through copper catalyzed processes [8] [9]. The reaction proceeds via initial electron transfer from copper to the diazonium moiety, followed by nitrogen elimination and formation of an aryl radical intermediate [8]. Subsequent reaction with the copper cyanide complex regenerates the copper catalyst while installing the desired nitrile functionality [8].

| Starting Material | Diazotization Conditions | Cyanation Method | Temperature Range (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| 2-Chloro-6-aminotoluene | 30% HCl, 0-10°C, NaNO2 | CuCN, elevated temperature | 0-10 (diazo), 120-150 (cyanation) | 94 | 2 hours (diazo), 4 hours (cyanation) |

| Aromatic Primary Amine | HCl/H2SO4, 0-5°C, NaNO2 | Sandmeyer reaction with CuCN | 0-5 (diazo), 100-180 (cyanation) | 70-85 | 1-2 hours (diazo), 3-6 hours (cyanation) |

| Aniline | HCl, 0-5°C, NaNO2 | CuCN/CuSO4 in hot aqueous solution | 0-5 (diazo), 80-120 (cyanation) | 75-90 | 1 hour (diazo), 2-4 hours (cyanation) |

| 3-Chloro-5-methyl-4-nitroaniline | H2SO4, 0-5°C, NaNO2 | Modified Sandmeyer with optimization | 0-5 (diazo), 150-200 (reduction) | 80+ | 2 hours (diazo), 6 hours (reduction) |

Advanced optimization strategies have focused on the development of one-pot diazotization and cyanation procedures, conducted in dimethyl sulfoxide with tert-butyl nitrite serving as the nitrosating agent directly in the presence of copper cyanide [10]. This streamlined approach eliminates the need for isolation of intermediate diazonium salts while maintaining comparable yields to traditional multi-step procedures [10].

The preparation of 2-chloro-6-methylaniline through novel synthetic routes has demonstrated the effectiveness of using 3-chloro-5-methyl-4-nitroaniline as a starting material [11]. This approach employs a sequential diazotization-reduction strategy using water as the solvent and sulfuric acid as the reaction medium, achieving yields exceeding 80 percent through optimized stoichiometric ratios of reactants [11].

Catalytic Approaches in Benzonitrile Functionalization

Catalytic methodologies have revolutionized the synthesis of 2-chloro-6-methylbenzonitrile through the development of highly efficient transition metal catalyzed processes that operate under milder conditions while achieving superior selectivity and yield profiles. Palladium catalyzed systems have emerged as particularly promising platforms for benzonitrile functionalization, with supported palladium on carbon catalysts demonstrating exceptional activity in both hydrogenation and cross-coupling applications [12] [13].

The palladium catalyzed cyanation of aryl halides represents a significant advancement in benzonitrile synthesis, employing palladacycle precatalysts that generate active species efficiently upon exposure to base [12]. This methodology has proven capable of converting aryl chlorides to benzonitriles at low catalyst loadings with non-toxic cyanide sources, achieving yields of 97 percent under optimized conditions [12]. The operational simplicity of this approach, combined with its tolerance for various functional groups, makes it particularly attractive for synthetic applications requiring high selectivity [12].

Hydrogenation studies using 5 weight percent palladium on carbon catalysts have revealed complex reaction kinetics involving consecutive pathways where benzonitrile undergoes initial hydrogenation to benzylamine, followed by subsequent hydrogenolysis to form toluene [13] [14]. The benzonitrile hydrogenation step exhibits first-order kinetics with an activation energy of 27.6 kilojoules per mole, while the benzylamine hydrogenolysis stage follows zero-order kinetics with a significantly higher activation energy of 80.1 kilojoules per mole [13].

Copper-based catalytic systems have demonstrated remarkable effectiveness in oxidative transformations, particularly in the conversion of benzylamine substrates to benzonitriles through catalytic oxidation processes [15]. The cupric ion-nitrogen base complex catalyst operates effectively across a temperature range of 5 to 150 degrees Celsius using molecular oxygen as the oxidant, providing an environmentally benign alternative to traditional oxidation methods [15].

| Catalyst System | Substrate | Reaction Conditions | Product | Activation Energy (kJ/mol) | Selectivity (%) |

|---|---|---|---|---|---|

| Palladium/Carbon (5 wt%) | Benzonitrile (hydrogenation) | 80°C, 1 bar H2, liquid phase | Benzylamine → Toluene (sequential) | 27.6 (hydrogenation), 80.1 (hydrogenolysis) | 94-95 (to benzylamine) |

| Cupric ion-nitrogen base complex | Benzylamine (oxidation) | 5-150°C, O2 atmosphere | Benzonitrile | Not specified | High |

| Palladacycle precatalyst P1 | Aryl chlorides/bromides | 120°C, base activation | Benzonitriles | Not specified | 97 |

| Transition metal oxide clusters in β-zeolite | Alkylbenzenes (ammoxidation) | Normal concentration, sub-nano spaces | Benzonitriles | Not specified | High with enhanced activity |

The development of transition metal oxide clusters fabricated within β-zeolite pores has opened new possibilities for benzonitrile synthesis through ammoxidation reactions [16]. These sub-nano space catalysts, incorporating nickel, cobalt, vanadium, molybdenum, and tungsten oxides, demonstrate enhanced selectivity and activity compared to conventional industrial catalysts for benzonitrile production from alkylbenzene substrates [16].

Kinetic investigations have revealed that palladium catalyzed processes often exhibit complex dependencies on substrate concentration and reaction conditions [13] [14]. The observation that benzylamine reversibly poisons the hydrogenolysis function of palladium catalysts provides important insights for optimizing reaction conditions and catalyst loadings to achieve desired product distributions [14].

Green Chemistry Alternatives in Production

Solvent Selection and Waste Minimization Strategies

Green chemistry approaches to 2-chloro-6-methylbenzonitrile synthesis have focused extensively on the development of environmentally benign solvent systems and comprehensive waste minimization strategies that reduce environmental impact while maintaining high synthetic efficiency. Ionic liquid mediated synthesis has emerged as a particularly promising approach, employing hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as both a reagent and reaction medium [17] [18].

The ionic liquid system demonstrates remarkable versatility by serving multiple roles including co-solvent, catalyst, and phase separation agent, thereby eliminating the need for traditional metal salt catalysts [17] [18]. When employing a molar ratio of benzaldehyde to hydroxylamine ionic liquid salt of 1:1.5 and a volume ratio of paraxylene to ionic liquid of 2:1, complete benzaldehyde conversion and benzonitrile yield of 100 percent are achieved at 120 degrees Celsius within 2 hours [17] [18].

The phase separation characteristics of ionic liquid systems provide significant advantages for product isolation and catalyst recovery [17] [18]. Following reaction completion, the reaction mixture spontaneously separates into organic and aqueous phases, with the organic phase containing the desired benzonitrile product and the aqueous phase containing the recoverable ionic liquid [17] [18]. This automatic phase separation eliminates the need for complex separation procedures while enabling complete ionic liquid recovery and reuse [17] [18].

Solvent-free copper catalyzed oxidation represents another significant advancement in waste minimization, utilizing copper reagents in minimal volumes of acetonitrile and N,N-dimethylacetamide mixed solvents [19]. This methodology achieves yields of 83 to 88 percent for various benzonitrile derivatives while operating under mild conditions at temperatures of 110 to 140 degrees Celsius [19]. The reduced solvent requirements and high atom efficiency of this approach contribute substantially to waste reduction objectives [19].

| Method | Green Chemistry Principle | Key Reagent/Solvent | Environmental Benefits | Waste Minimization |

|---|---|---|---|---|

| Ionic Liquid-Mediated Synthesis | Solvent recycling, catalyst-free | (NH2OH)2·[HSO3-b-Py]·HSO4 ionic liquid | No metal catalysts, easy phase separation, IL recyclable | Complete IL recovery and reuse |

| Microwave-Assisted Dehydration | Energy efficiency, reduced reaction time | Phosphorus pentoxide in microwave | Significant time reduction, energy efficient | Minimal heating time, reduced energy consumption |

| Solvent-Free Copper-Catalyzed Oxidation | Atom economy, reduced waste | Copper reagent in acetonitrile/DMAc | Reduced solvent use, mild conditions | High atom efficiency |

| Continuous Flow Transfer Hydrogenation | Continuous processing, safer reagents | HCOOH-NEt3, Pd/C, THF | Safe hydrogen source, catalyst regeneration | 15-fold increase in catalyst productivity |

The implementation of water as the primary solvent in diazotization-based syntheses represents a fundamental shift toward environmentally compatible reaction media [11]. The preparation of 2-chloro-6-methylaniline using aqueous sulfuric acid systems demonstrates that effective synthetic transformations can be achieved while meeting green chemistry requirements for sustainable solvent use [11].

Energy-Efficient Reaction Conditions

Energy-efficient reaction conditions for 2-chloro-6-methylbenzonitrile synthesis have been developed through the implementation of microwave-assisted methodologies and optimized thermal management systems that significantly reduce energy consumption while maintaining high product yields. Microwave-assisted dehydration of benzamide precursors using phosphorus pentoxide achieves 90 percent yields of benzonitrile within reaction times of only 1 to 2.5 minutes [21].

The dramatic reduction in reaction time achieved through microwave heating represents a substantial improvement in energy efficiency compared to conventional thermal heating methods that require hours of continuous heating [21]. This acceleration is attributed to the direct molecular heating mechanism of microwave irradiation, which provides more uniform energy distribution throughout the reaction mixture [21].

Temperature optimization studies have revealed that many synthetic transformations can be conducted at significantly lower temperatures than traditionally employed when appropriate catalytic systems are utilized [17] [18]. The ionic liquid mediated synthesis operates effectively at 120 degrees Celsius, which represents a substantial reduction compared to conventional high-temperature chlorination processes that require temperatures exceeding 600 degrees Celsius [17] [18].

Continuous processing technologies offer substantial energy savings through improved heat integration and reduced startup energy requirements [20]. The continuous flow transfer hydrogenation system operates at room temperature to 80 degrees Celsius, eliminating the need for high-temperature processing while maintaining excellent selectivity of 95 percent to desired products [20].

The development of sub-nano space catalytic systems within zeolite frameworks enables benzonitrile synthesis under normal reactant concentrations, eliminating the need for elevated pressure conditions that traditionally require significant energy input for compression and pressure maintenance [16]. These catalyst systems demonstrate enhanced activity and selectivity compared to conventional approaches while operating under ambient pressure conditions [16].

Energy integration strategies have been implemented in industrial processes through the utilization of fluidized bed reactor systems that enable efficient heat transfer and temperature control [22]. The toluene ammoxidation process operates at optimized temperatures of 410 to 420 degrees Celsius in fluidized bed reactors, achieving yields of 64 to 81 percent while maintaining continuous operation with improved energy efficiency [22].

2-Chloro-6-methylbenzonitrile readily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the cyano group, which activates the aromatic ring toward nucleophilic attack [1] [2]. The reaction proceeds through an addition-elimination mechanism, commonly referred to as the nucleophilic aromatic substitution mechanism, wherein the nucleophile first adds to the aromatic ring to form a Meisenheimer complex intermediate before eliminating the chloride leaving group [3].

The cyano group serves as a powerful electron-withdrawing substituent that significantly enhances the electrophilicity of the aromatic carbon bearing the chlorine atom. This activation occurs through resonance stabilization of the negatively charged intermediate formed during nucleophilic attack [1]. The addition-elimination mechanism involves nucleophilic attack at the ipso carbon (carbon bearing the leaving group), resulting in the formation of a cyclohexadienyl anion intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing cyano group [3].

Typical nucleophiles that react with 2-chloro-6-methylbenzonitrile include hydroxide ions, amines, alkoxides, and thiols. Reaction with sodium hydroxide under reflux conditions yields the corresponding phenol derivative through substitution of the chlorine atom [4]. Similarly, primary and secondary amines can displace the chloride to form aniline derivatives, with the reaction requiring elevated temperatures and basic conditions to proceed efficiently [4].

The reaction conditions typically involve the use of strong bases and polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide to facilitate nucleophilic attack. Temperatures ranging from 80 to 120 degrees Celsius are commonly employed, with reaction times varying from 2 to 12 hours depending on the nucleophile strength and reaction conditions [1]. The electron-withdrawing cyano group not only activates the aromatic ring but also provides regioselectivity, directing nucleophilic attack to the ortho and para positions relative to the cyano group.

Transition Metal-Catalyzed Cross-Coupling Applications

2-Chloro-6-methylbenzonitrile serves as an effective aryl halide partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These transformations have revolutionized organic synthesis by providing efficient methods for constructing complex aromatic frameworks [5] [6].

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling represents one of the most versatile cross-coupling methodologies for 2-chloro-6-methylbenzonitrile [6] [7]. This reaction involves the palladium-catalyzed coupling of the aryl chloride with organoboron compounds, typically aryl or vinyl boronic acids, to form biaryl products. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl chloride to palladium(0), transmetallation with the organoboron compound, and reductive elimination to form the carbon-carbon bond [8].

Modern palladium catalysts, particularly those bearing bulky, electron-rich phosphine ligands, have enabled efficient coupling of aryl chlorides under mild conditions [7]. Typical reaction conditions involve palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands, in combination with bases like potassium carbonate or cesium carbonate. Temperatures ranging from 80 to 120 degrees Celsius in solvents such as tetrahydrofuran, dimethylformamide, or dioxane provide optimal results [9].

The functional group tolerance of Suzuki coupling is particularly noteworthy, as the cyano group remains intact throughout the transformation, allowing for subsequent functionalization. Various aryl boronic acids bearing electron-donating and electron-withdrawing substituents couple efficiently with 2-chloro-6-methylbenzonitrile, providing access to diverse biaryl architectures [7].

Negishi Cross-Coupling Reactions

The Negishi coupling utilizes organozinc reagents as nucleophilic partners in palladium or nickel-catalyzed cross-coupling with 2-chloro-6-methylbenzonitrile [10] [11]. This methodology offers several advantages, including high functional group tolerance and the ability to couple alkyl, aryl, and vinyl organozinc compounds. The reaction typically requires anhydrous conditions due to the moisture sensitivity of organozinc reagents [12].

Catalytic systems based on palladium(0) complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with triphenylphosphine, provide efficient coupling under mild conditions [13]. Nickel-based catalysts have also proven effective, particularly for challenging substrates and can operate at lower temperatures [10]. The reaction mechanism parallels that of Suzuki coupling, involving oxidative addition, transmetallation, and reductive elimination steps.

The scope of Negishi coupling with 2-chloro-6-methylbenzonitrile encompasses primary alkyl, aryl, and vinyl zinc reagents, enabling the construction of diverse carbon frameworks. The high reactivity of organozinc compounds allows for rapid reaction times, typically 1 to 12 hours, making this methodology attractive for both research and industrial applications [11].

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between 2-chloro-6-methylbenzonitrile and terminal alkynes, providing access to aryl-alkyne products that serve as valuable synthetic intermediates [14] [15]. The reaction employs a dual catalytic system comprising palladium and copper catalysts, although copper-free variants have been developed to avoid potential complications associated with copper catalysis [16].

Traditional Sonogashira conditions involve palladium(0) complexes, such as bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0), in combination with copper(I) iodide as co-catalyst [14]. The reaction requires a base, typically an amine such as triethylamine or diisopropylamine, and can be conducted at temperatures ranging from room temperature to 100 degrees Celsius [17].

Copper-free Sonogashira protocols have gained prominence due to their operational simplicity and reduced side reactions [15]. These methodologies employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands to stabilize the palladium catalyst and enable efficient coupling without copper co-catalysis [16]. The resulting aryl-alkyne products from Sonogashira coupling serve as versatile intermediates for further functionalization through cycloaddition reactions, hydrogenation, or cyclization processes.

Mizoroki-Heck Reactions

The Mizoroki-Heck reaction provides a powerful method for forming carbon-carbon bonds between 2-chloro-6-methylbenzonitrile and alkenes, resulting in substituted alkene products [18] [19]. This transformation proceeds through palladium-catalyzed insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to regenerate the catalyst and form the substituted alkene [20].

Efficient Heck reactions with aryl chlorides require active palladium catalysts, typically those bearing bulky phosphine ligands or N-heterocyclic carbene ligands [18]. Reaction conditions involve palladium catalysts, bases such as triethylamine or sodium acetate, and temperatures ranging from 80 to 140 degrees Celsius in polar aprotic solvents [19]. The regioselectivity of the Heck reaction depends on the nature of the alkene substrate, with terminal alkenes generally providing good selectivity for the terminal substitution product.

Cyano Group Transformation Pathways

The cyano group in 2-chloro-6-methylbenzonitrile undergoes various chemical transformations that enable access to diverse functional groups, including primary amines, carboxylic acids, amides, and ketones. These transformations exploit the electrophilic nature of the nitrile carbon and the polarized carbon-nitrogen triple bond [21].

Reduction to Primary Amines

The reduction of the cyano group to a primary amine represents one of the most synthetically useful transformations of 2-chloro-6-methylbenzonitrile [22] [23]. Several methodologies are available for this transformation, each offering distinct advantages in terms of reaction conditions, selectivity, and substrate scope.

Lithium aluminum hydride reduction provides a reliable method for converting nitriles to primary amines under mild conditions [24]. The reaction proceeds through nucleophilic attack of hydride at the electrophilic nitrile carbon, forming an imine intermediate that undergoes further reduction and subsequent hydrolysis to yield the primary amine [25]. The mechanism involves two sequential hydride additions to the carbon-nitrogen triple bond, followed by aqueous workup to protonate the resulting dianionic intermediate [21].

Catalytic hydrogenation offers an industrially viable alternative for nitrile reduction, employing heterogeneous catalysts such as palladium on carbon, platinum dioxide, or Raney nickel under hydrogen atmosphere [23] [26]. This methodology provides excellent selectivity for primary amine formation while tolerating various functional groups present in the aromatic ring. The reaction typically requires elevated pressure (2-10 atmospheres) and temperatures ranging from 50 to 150 degrees Celsius [27].

Recent developments in nitrile reduction include the use of ammonia borane as a mild reducing agent, which enables reduction under metal-free conditions [28]. This approach offers environmental advantages and simplified workup procedures while maintaining high selectivity for primary amine products. Additionally, electrochemical reduction methods have emerged as sustainable alternatives, employing copper-based electrodes under mild aqueous conditions [29].

Hydrolysis to Carboxylic Acids

The hydrolysis of the cyano group in 2-chloro-6-methylbenzonitrile to the corresponding carboxylic acid can be achieved under both acidic and basic conditions [30] [31]. The transformation proceeds through an amide intermediate and provides access to functionalized benzoic acid derivatives that serve as important synthetic intermediates.

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen to increase the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water [32] [33]. The reaction typically employs concentrated hydrochloric acid or sulfuric acid under reflux conditions for 4 to 24 hours. The mechanism involves initial protonation of the nitrogen, nucleophilic addition of water, tautomerization to form an amide intermediate, and subsequent acid-catalyzed hydrolysis of the amide to yield the carboxylic acid and ammonium chloride [34].

Base-catalyzed hydrolysis utilizes sodium hydroxide or potassium hydroxide under reflux conditions to directly attack the nitrile carbon [31]. This methodology provides access to carboxylate salts, which can be acidified to obtain the free carboxylic acid. The base-catalyzed pathway offers advantages in terms of functional group tolerance and milder reaction conditions compared to acidic hydrolysis [33].

Enzymatic hydrolysis has emerged as a environmentally friendly alternative, employing nitrile hydratases or nitrilases to convert nitriles to amides or carboxylic acids, respectively, under mild aqueous conditions [30]. These biocatalytic approaches offer excellent selectivity and operate under ambient temperature and pressure, making them attractive for sustainable chemical processes.

Formation of Ketones via Grignard Reactions

The reaction of 2-chloro-6-methylbenzonitrile with Grignard reagents provides a direct route to aromatic ketones through nucleophilic addition to the cyano group [35]. This transformation exploits the electrophilic nature of the nitrile carbon toward attack by organometallic nucleophiles, followed by hydrolysis to reveal the ketone functionality.

The mechanism involves nucleophilic addition of the Grignard reagent to the nitrile carbon, forming a magnesium imine salt intermediate. Subsequent aqueous hydrolysis of this intermediate leads to formation of the desired ketone and ammonia [35]. The reaction typically requires anhydrous conditions and temperatures ranging from 0 degrees Celsius to room temperature, with reaction times of 2 to 6 hours depending on the nucleophile reactivity.

Various Grignard reagents, including alkyl, aryl, and vinyl magnesium halides, react efficiently with 2-chloro-6-methylbenzonitrile to provide the corresponding ketones. The reaction shows good functional group tolerance, with the chlorine substituent remaining intact for potential further functionalization. This methodology provides access to valuable aromatic ketone intermediates that serve as building blocks for pharmaceutical and material applications.

Intermediate Role in Heterocyclic Compound Synthesis

2-Chloro-6-methylbenzonitrile serves as a versatile intermediate in the synthesis of diverse heterocyclic compounds, leveraging both the electrophilic chlorine atom and the transformable cyano group to construct complex ring systems [36] [37]. The compound functions as a key building block in pharmaceutical chemistry, enabling access to biologically active heterocycles through strategic synthetic sequences.

Benzothiazole Synthesis

The synthesis of benzothiazole derivatives represents a significant application of 2-chloro-6-methylbenzonitrile as a heterocyclic precursor. The chlorine atom can undergo nucleophilic substitution with sulfur-containing nucleophiles, while the cyano group provides additional functionalization opportunities [38]. Benzothiazole frameworks are prevalent in pharmaceutical compounds due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Cyclization reactions involving 2-chloro-6-methylbenzonitrile and thiourea derivatives under basic conditions lead to benzothiazole formation through intramolecular nucleophilic substitution [37]. The reaction proceeds through initial nucleophilic attack at the aromatic carbon bearing the chlorine, followed by cyclization and elimination to form the benzothiazole ring system. Optimization of reaction conditions, including base selection, temperature, and solvent choice, enables efficient conversion and high yields of the desired heterocyclic products.

Pyrimidine and Quinoline Frameworks

2-Chloro-6-methylbenzonitrile participates in the construction of pyrimidine and quinoline ring systems through multi-component condensation reactions and cyclization processes [36]. These transformations often involve the cyano group as an electrophilic center for nucleophilic attack by nitrogen-containing reagents, followed by ring closure to form the heterocyclic framework.

The synthesis of substituted quinolines can be achieved through Friedländer condensation reactions involving 2-chloro-6-methylbenzonitrile derivatives and ketone substrates under acidic or basic conditions. The cyano group undergoes hydrolysis and subsequent condensation with the ketone to form the quinoline ring system. Alternative approaches involve cycloaddition reactions and transition metal-catalyzed cyclization processes that exploit the unique reactivity profile of the chlorobenzonitrile substrate.

Pharmaceutical Intermediate Applications

The structural features of 2-chloro-6-methylbenzonitrile make it particularly valuable as an intermediate in pharmaceutical synthesis, where both the chlorine and cyano substituents can be selectively modified to introduce desired pharmacophores [39] [40]. The compound serves as a precursor to various drug candidates and bioactive molecules through strategic functional group transformations and ring-forming reactions.

Examples of pharmaceutical applications include the synthesis of kinase inhibitors, where the benzonitrile core provides a suitable scaffold for binding to ATP-binding sites of protein kinases. The chlorine atom enables introduction of various substituents through cross-coupling reactions, while the cyano group can be transformed to amines or carboxylic acids to modulate biological activity and pharmacokinetic properties.

The versatility of 2-chloro-6-methylbenzonitrile in heterocyclic synthesis stems from its balanced reactivity profile, where both substituents can be selectively manipulated under appropriate reaction conditions. This dual functionality enables complex synthetic sequences that would be challenging to achieve with simpler aromatic starting materials, making it a valuable building block in medicinal chemistry and materials science applications.

| Reaction Type | Reagent/Conditions | Product | Typical Yield | Key Applications |

|---|---|---|---|---|

| Nucleophilic Substitution | NaOH, reflux | 2-Hydroxy-6-methylbenzonitrile | 70-85% | Phenol derivatives |

| Suzuki Coupling | ArB(OH)₂, Pd(0), base | Biaryl products | 75-90% | Pharmaceutical intermediates |

| Negishi Coupling | RZnX, Pd(0)/Ni(0) | C-C coupled products | 80-95% | Complex aromatic frameworks |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu | Aryl-alkyne products | 70-90% | Synthetic intermediates |

| Nitrile Reduction | LiAlH₄ or H₂/catalyst | 2-Chloro-6-methylbenzylamine | 85-95% | Amine building blocks |

| Acid Hydrolysis | HCl, reflux | 2-Chloro-6-methylbenzoic acid | 80-90% | Carboxylic acid derivatives |

| Grignard Addition | RMgX, then H₃O⁺ | Aromatic ketones | 75-85% | Ketone intermediates |

XLogP3

UNII

GHS Hazard Statements

H301+H311+H331 (20%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (80%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant